molecular formula C6H13N B12093566 (S)-2-Ethylpyrrolidine

(S)-2-Ethylpyrrolidine

Cat. No.: B12093566
M. Wt: 99.17 g/mol
InChI Key: JFZLDRUSMYBXRI-LURJTMIESA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a structural motif frequently found in a vast array of biologically active compounds, including natural products and pharmaceuticals. nih.govnih.gov The introduction of chirality into this scaffold, creating molecules like (S)-2-Ethylpyrrolidine, dramatically expands its utility and importance in modern organic chemistry. nih.gov

The significance of chiral pyrrolidine scaffolds stems from several key aspects:

Three-Dimensional Complexity: The non-planar, puckered nature of the pyrrolidine ring provides a defined three-dimensional structure. nih.govnih.gov This is crucial for establishing specific interactions with biological targets such as enzymes and receptors, which are themselves chiral.

Stereochemical Control: The presence of one or more stereocenters on the pyrrolidine ring allows for precise control over the spatial arrangement of substituents. nih.gov This stereochemical information is vital in asymmetric synthesis, where the goal is to produce a single desired enantiomer of a target molecule.

Versatility in Synthesis: The pyrrolidine scaffold can be readily functionalized at various positions, enabling the synthesis of a diverse library of derivatives with tailored properties. nih.gov This versatility makes them ideal starting materials or intermediates in the construction of complex molecular architectures.

Prevalence in Bioactive Molecules: Many natural products and FDA-approved drugs incorporate the pyrrolidine ring system. nih.gov This has spurred extensive research into the synthesis and application of chiral pyrrolidine derivatives to develop new therapeutic agents.

The ability of these scaffolds to impart specific stereochemistry and conformational rigidity makes them indispensable tools for chemists in the pursuit of novel and effective molecules.

This compound as a Privileged Chiral Building Block

Within the diverse family of chiral pyrrolidines, this compound stands out as a "privileged" chiral building block. This term is used to describe a molecular scaffold that is capable of providing useful ligands for a variety of different metal-catalyzed reactions or can be a key component in the synthesis of a range of biologically active compounds.

The utility of this compound as a chiral building block is evident in its application in the synthesis of various complex molecules. Its (S)-configuration at the 2-position provides a reliable source of chirality that can be transferred to new molecules during a synthetic sequence. Researchers utilize this compound as a starting material or a key intermediate in multi-step syntheses to ensure the final product has the desired stereochemistry. jigspharma.com This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereoisomeric form.

Overview of Key Research Areas and Methodological Approaches

The unique properties of this compound have led to its application in several key areas of chemical research. These include:

Asymmetric Catalysis: Derivatives of this compound are employed as chiral ligands for transition metals in a variety of asymmetric catalytic reactions. guidechem.com These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Pharmaceutical Synthesis: The compound serves as a crucial intermediate in the synthesis of a number of pharmaceutical agents. nbinno.com For instance, it is a key component in the synthesis of certain antipsychotic drugs. nbinno.com Its incorporation into drug candidates can significantly influence their pharmacological profile.

Organocatalysis: In addition to its role in metal-based catalysis, the pyrrolidine scaffold is a cornerstone of organocatalysis, where small organic molecules are used to catalyze chemical reactions. Proline and its derivatives, which share the pyrrolidine core, are among the most successful organocatalysts. Research continues to explore the potential of other pyrrolidine-based structures, including those derived from this compound, in this rapidly growing field.

Methodological approaches for the synthesis and utilization of this compound are diverse. The synthesis of the compound itself can be achieved through various routes, including the resolution of racemic mixtures or through asymmetric synthesis, which directly produces the desired enantiomer. In its application, researchers employ a wide range of modern synthetic techniques, such as cross-coupling reactions and multi-component reactions, to incorporate the this compound scaffold into larger, more complex molecules. acs.org The development of efficient and stereoselective methods to synthesize and utilize this chiral building block remains an active area of academic and industrial research. umich.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2S)-2-ethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1

InChI Key

JFZLDRUSMYBXRI-LURJTMIESA-N

Isomeric SMILES

CC[C@H]1CCCN1

Canonical SMILES

CCC1CCCN1

Origin of Product

United States

Synthetic Methodologies for S 2 Ethylpyrrolidine and Its Chiral Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing the desired (S)-enantiomer of 2-ethylpyrrolidine (B92002) while avoiding the formation of the (R)-enantiomer. These methods are designed to control the stereochemistry of the reaction, leading to a product with high enantiomeric purity.

Asymmetric Catalysis in Direct Synthesis of (S)-2-Ethylpyrrolidine

Asymmetric catalysis offers a direct and efficient route to this compound. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction.

One notable method involves the use of transaminases in the asymmetric synthesis of 2-substituted pyrrolidines. nih.govacs.org Starting from commercially available ω-chloroketones, transaminases can catalyze the formation of chiral pyrrolidines with high enantiomeric excess (up to >99.5%) and analytical yields of up to 90%. nih.govacs.org This biocatalytic approach provides access to both (S) and (R) enantiomers by selecting the appropriate transaminase. nih.govacs.org

Another strategy is the rhodium-catalyzed asymmetric C-H insertion. This method has been applied to the synthesis of 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Although not a direct synthesis of this compound, this demonstrates the power of asymmetric C-H activation in creating chiral pyrrolidine (B122466) scaffolds.

(S)-2-(Aminomethyl)-1-ethylpyrrolidine, a derivative of this compound, has been used as a chiral ligand in rhodium and palladium-catalyzed asymmetric reactions. researchgate.net For instance, rhodium complexes with this ligand have been immobilized on supports and used for the asymmetric hydrogenation of C=C bonds, achieving high conversions and enantiomeric excesses. researchgate.net

Chiral Auxiliary-Mediated Approaches to Pyrrolidine Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of an η4-dienetricarbonyliron complex as a chiral auxiliary in the synthesis of 2-dienyl-substituted pyrrolidines. acs.org This method involves a cascade double reductive amination of a keto-aldehyde side-chain, where the bulky Fe(CO)3 group directs the facial selectivity of the reaction, resulting in excellent diastereoselectivity. acs.org

Another approach involves the use of chiral phosphoric acid (CPA) catalysts in an asymmetric 'Clip-Cycle' reaction. core.ac.ukwhiterose.ac.uk In this strategy, a Cbz-protected bis-homoallylic amine is reacted with a thioacrylate via alkene metathesis. The subsequent intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields enantioenriched pyrrolidines with high enantioselectivities. core.ac.ukwhiterose.ac.uk

The use of (R)-phenylglycinol as a chiral auxiliary has been demonstrated in the synthesis of trans-2,5-bis(aryl) pyrrolidines. The synthesis begins with the condensation of (R)-phenylglycinol with aromatic aldehydes to form chiral imines, which then undergo diastereoselective additions with Grignard reagents. acs.org

Chiral Auxiliary/CatalystReaction TypeProduct TypeEnantiomeric/Diastereomeric Excess
TransaminasesAsymmetric amination2-substituted pyrrolidinesup to >99.5% ee
η4-Dienetricarbonyliron complexCascade double reductive amination2-dienyl-substituted pyrrolidinesExcellent diastereoselectivity
Chiral Phosphoric Acid (CPA)Asymmetric aza-Michael cyclization2,2- and 3,3-disubstituted pyrrolidinesHigh enantioselectivities
(R)-PhenylglycinolDiastereoselective Grignard additiontrans-2,5-bis(aryl) pyrrolidinesHigh diastereoselectivity

Resolution of Racemic Mixtures for Enantiopure this compound

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts or by chiral chromatography.

The resolution of racemic 2-aminomethyl-1-ethylpyrrolidine has been accomplished by forming diastereomeric salts with a chiral acid, such as (R,R)-tartaric acid. pbworks.com The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pbworks.com Once separated, the pure enantiomer can be recovered by removing the resolving agent. pbworks.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another effective method for separating enantiomers. For 2-(aminomethyl)-1-ethylpyrrolidine (B195583), a Chiralcel OD-H column has been used with a mobile phase of n-hexane and ethanol (B145695) containing triethylamine (B128534) to achieve baseline separation of the enantiomers. researchgate.net

Chiral Pool Synthesis Routes to Pyrrolidine Compounds

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.com L-proline is a particularly valuable chiral synthon for the synthesis of a wide range of pyrrolidine-containing natural products. mdpi.comrsc.org

The synthesis of chiral 1,2-cycloalkanopyrrolidines has been achieved starting from L-proline using ring-closing metathesis (RCM) as a key step. nih.gov This approach allows for the construction of various fused bicyclic systems containing a pyrrolidine ring. nih.gov

L-proline has also been used to synthesize polyhydroxylated indolizidine alkaloids, where the inherent chirality of proline is used to establish the stereochemistry of the final product. mdpi.com The synthesis of alkaloid (−)-allonorsecurinine also starts from L-proline, with a key step being a diastereoselective Grignard reaction on a proline-derived α-amidoketone. mdpi.com

Advanced Derivatization of this compound Scaffolds

Once the chiral pyrrolidine core is synthesized, it can be further modified to create a diverse range of derivatives with specific functionalities.

Regioselective and Stereoselective Functionalization of the Pyrrolidine Ring

The functionalization of the pyrrolidine ring at specific positions and with controlled stereochemistry is a key challenge in synthetic chemistry.

A palladium-catalyzed C(sp3)–H arylation has been developed for the regio- and stereoselective functionalization of pyrrolidine derivatives at the C(4) position. acs.org By using an aminoquinoline auxiliary at the C(3) position, the arylation occurs with high cis-selectivity. acs.org This method provides a route to cis-3,4-disubstituted pyrrolidines. acs.org

Enzymes have also been employed for the regio- and stereoselective synthesis of 2,5-disubstituted pyrrolidines from 1,4-diketones. mdpi.com A one-pot reaction using an ω-transaminase and a monoamine oxidase from Aspergillus niger achieves excellent enantioselectivity (>94% ee) and diastereoselectivity (>98% de). mdpi.com

A polar radical crossover strategy has been developed for the stereoselective functionalization of dihydropyrroles, leading to trisubstituted pyrrolidines. nih.gov While highly efficient, the diastereomeric ratio achieved for these five-membered rings was up to 3:1. nih.gov

MethodPosition(s) FunctionalizedSelectivity
Palladium-catalyzed C-H arylationC(4)High regioselectivity and cis-stereoselectivity
Enzymatic (ω-transaminase/MAO-N)C(2), C(5)>94% ee, >98% de
Polar Radical CrossoverTrisubstitutedup to 3:1 dr

Synthesis of Substituted Pyrrolidine Analogues

The synthesis of substituted pyrrolidine analogues, particularly those derived from the chiral scaffold of this compound, is a significant area of research in organic chemistry. These compounds are valuable intermediates in the creation of pharmaceuticals and other biologically active molecules. A variety of synthetic strategies have been developed to introduce diverse substituents onto the pyrrolidine ring, often with a focus on controlling the stereochemistry of the final product.

One common approach involves the modification of a pre-existing pyrrolidine ring. For instance, (S)-prolinol, a readily available chiral building block, can be used as a starting material. acs.org The synthesis of N-Cbz protected (S)-prolinol derivatives allows for subsequent reactions, such as the Mitsunobu reaction or reactions with sodium or potassium salts of various phenols, to introduce aryl ether substituents. acs.org Further transformations, including reduction of the protecting group, can yield a range of N-methylated and N-unsubstituted prolinol analogues. acs.org

Another strategy focuses on the construction of the pyrrolidine ring from acyclic precursors, which allows for the incorporation of substituents at various positions. nih.gov Intramolecular cyclization reactions are a powerful tool in this regard. For example, N-(4,4-diethoxybutyl)ureas can undergo intramolecular cyclization in the presence of a C-nucleophile and an acid catalyst to form 2-substituted pyrrolidine-1-carboxamides. nih.gov This method provides a modular approach to a library of diverse analogues.

Asymmetric synthesis techniques are crucial for producing enantiomerically pure substituted pyrrolidines. rsc.org Domino reactions, such as a cross metathesis/intramolecular aza-Michael addition sequence, have been developed for the enantioselective synthesis of 2-substituted pyrrolidines. rsc.org Chiral Brønsted acids can catalyze the intramolecular aza-Michael addition of enone carbamates to afford the desired products with high enantioselectivity. rsc.org Similarly, the intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, catalyzed by an iridium complex with a chiral ferrocene (B1249389) ligand, yields chiral 2-substituted arylpyrrolidines in high yields and enantiomeric excesses. thieme-connect.com

Biocatalytic methods have also emerged as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org Transaminases can be used to catalyze the stereoselective amination of ω-chloroketones, leading to the formation of chiral amines that subsequently undergo intramolecular cyclization to form the pyrrolidine ring. acs.org This approach has been successfully applied to the synthesis of various 2-arylpyrrolidines with excellent enantiomeric excesses for both enantiomers. acs.org

The following table summarizes various synthetic approaches to substituted pyrrolidine analogues:

Starting MaterialKey ReactionCatalyst/ReagentProduct TypeRef
(S)-ProlinolMitsunobu ReactionDEAD, PPh₃Aryl ether analogues acs.org
N-(4,4-diethoxybutyl)ureasIntramolecular Cyclization/Mannich-type ReactionTrifluoroacetic acid2-substituted pyrrolidine-1-carboxamides nih.gov
Enone carbamatesDomino Cross Metathesis/Intramolecular aza-Michael AdditionChiral Brønsted acid2-substituted pyrrolidines rsc.org
tert-Butyl (4-oxo-4-arylbutyl)carbamateIntramolecular Reductive AminationIridium/chiral ferrocene ligand2-substituted arylpyrrolidines thieme-connect.com
ω-ChloroketonesTransaminase-triggered cyclizationTransaminase2-substituted pyrrolidines and piperidines acs.org

Optimization of Enantiomeric Purity in Synthetic Processes

Achieving high enantiomeric purity is a critical aspect of the synthesis of chiral compounds like this compound and its derivatives, as the biological activity of these molecules is often dependent on their specific stereochemistry. crystalpharmatech.com Several methodologies are employed to enhance and confirm the enantiomeric purity of the synthesized products.

Methodologies for Purity Enhancement and Characterization

A combination of purification techniques and analytical methods is essential for obtaining and verifying high enantiomeric excess (ee).

Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid compounds. crystalpharmatech.com For chiral molecules, diastereomeric salt formation can be employed. A racemic mixture of an amine, for instance, can be reacted with a chiral acid to form diastereomeric salts, which often have different solubilities, allowing for their separation by fractional crystallization. crystalpharmatech.com Following separation, the desired enantiomer can be recovered by removing the chiral resolving agent.

Chromatography: Column chromatography using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. researchgate.net The choice of the CSP and the mobile phase is crucial for achieving good separation. For example, Chiralcel OD-H and Chiralpak AD-H columns are frequently used for the separation of pyrrolidine derivatives. researchgate.net Standard silica (B1680970) gel column chromatography can also be used for the purification of diastereomers. acs.org

Distillation: For volatile compounds, vacuum distillation can be used to remove impurities and residual solvents.

Characterization and Enantiomeric Excess Determination:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for determining the enantiomeric purity of a sample. acs.orgresearchgate.net The sample is passed through a chiral column, and the different retention times of the enantiomers allow for their quantification. Pre-column derivatization with a suitable reagent, such as 4-nitrobenzoic acid, can sometimes be used to improve the separation and detection of the enantiomers. researchgate.net

Gas Chromatography (GC): Chiral GC columns can also be used to separate and quantify enantiomers, particularly for more volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy using chiral shift reagents can be employed to determine enantiomeric purity. These reagents, such as Eu(hfc)₃, interact differently with each enantiomer, causing a separation of their signals in the NMR spectrum, which can then be integrated to determine the enantiomeric ratio.

Optical Rotation: Measurement of the specific optical rotation using a polarimeter is a traditional method for assessing the enantiomeric purity of a sample. While it provides a good indication of which enantiomer is in excess, it is not as accurate as chromatographic methods for determining the exact enantiomeric excess.

The following table outlines common methods for the enhancement and characterization of enantiomeric purity:

MethodPrincipleApplicationRef
Diastereomeric Salt CrystallizationFormation of separable diastereomeric salts with a chiral resolving agent.Purification of racemic mixtures of chiral acids or bases. crystalpharmatech.com
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers. acs.orgresearchgate.net
Chiral GCDifferential interaction of volatile enantiomers with a chiral stationary phase.Separation and quantification of volatile enantiomers.
NMR with Chiral Shift ReagentsDifferential interaction of enantiomers with a chiral lanthanide complex, leading to separate signals.Determination of enantiomeric ratio.
PolarimetryMeasurement of the rotation of plane-polarized light by a chiral compound.Assessment of enantiomeric enrichment.

S 2 Ethylpyrrolidine in Asymmetric Catalysis

Design and Application of (S)-2-Ethylpyrrolidine as a Chiral Ligand

The successful application of this compound in asymmetric catalysis is rooted in the rational design of chiral ligands. By modifying the pyrrolidine (B122466) scaffold, researchers can fine-tune the steric and electronic properties of the resulting metal complexes to achieve high levels of enantioselectivity in a variety of transformations.

The design of effective chiral ligands for metal complexes is a cornerstone of asymmetric catalysis. The primary goal is to create a well-defined chiral environment around the metal center that can differentiate between the two enantiotopic faces of a prochiral substrate. Several key principles guide this design process.

Symmetry: C₂-symmetric ligands, which possess a twofold rotational axis of symmetry, have been particularly successful. This symmetry reduces the number of possible diastereomeric transition states, which can simplify the reaction pathways and often leads to higher enantioselectivity. nih.govnih.gov The 2,5-disubstituted pyrrolidine framework is a prominent example of a C₂-symmetrical scaffold. nih.gov

Rigidity and Conformation: A rigid ligand backbone is often desirable as it restricts the number of available conformations, leading to a more ordered and predictable transition state. The five-membered ring of pyrrolidine provides a conformationally constrained scaffold.

Steric and Electronic Tuning: The steric bulk and electronic properties of the substituents on the chiral ligand play a crucial role. Bulky groups can create effective chiral pockets that block one of the reaction pathways, while the electronic nature of the coordinating atoms can influence the reactivity of the metal center. The ability to easily modify substituents on the pyrrolidine ring allows for the creation of a library of ligands tailored for specific reactions. nih.gov

Modular Design: The concept of modularity, where a ligand is assembled from distinct, easily variable components, has proven to be a powerful strategy. utexas.edu This allows for the rapid synthesis and screening of a wide range of ligands to find the optimal one for a particular catalytic process. nih.gov Pyrrolidine-based phosphoramidite (B1245037) ligands are an example of this modular approach, incorporating a chiral pyrrolidine unit with other variable components. nih.govacs.org

Heterobidentate Ligands: Ligands containing two different types of donor atoms, such as P,N-ligands, create electronic asymmetry at the metal center. nih.gov This combination of a "soft" phosphorus donor with π-acceptor properties and a "hard" nitrogen σ-donor can lead to unique reactivity and selectivity that may outperform symmetric P,P- or N,N-ligands. nih.gov

The specific structure of ligands derived from this compound directly impacts the enantioselectivity of the catalyzed reactions. The pyrrolidine ring serves as a rigid chiral backbone, and modifications to this core structure allow for the optimization of stereochemical control.

The enantioselectivity is highly sensitive to the steric and electronic properties of the chiral catalyst. For instance, in the diethylzinc (B1219324) addition to aldehydes, the bulkiness of the substituents on chiral pyrrolidine-based ligands can influence the configuration of the product. In some cases, an inversion of enantioselectivity has been observed when modifying the substituents on the pyrrolidine ring, highlighting the subtle yet critical role of the ligand's three-dimensional structure. rsc.org

Phosphoramidite ligands incorporating a chiral pyrrolidine unit have been successfully used in palladium-catalyzed enantioselective [3+2] cycloaddition reactions. acs.orgnih.gov The systematic variation of the substituents on the ligand, such as replacing a phenyl group with a naphthyl group, can significantly increase the enantiomeric excess (ee) of the product. This demonstrates that fine-tuning the steric environment of the chiral pocket created by the ligand is essential for achieving high levels of stereocontrol. nih.gov The distance of the chiral elements from the reaction center is a critical factor; ligands must be designed to effectively transfer stereochemical information during the enantiodiscriminating step of the catalytic cycle. nih.gov

The table below illustrates how modifications to a pyrrolidine-based phosphoramidite ligand structure can affect the outcome of a Pd-catalyzed cycloaddition reaction.

Ligand Modification% Conversion% Enantiomeric Excess (ee)
Phenyl Group73%35%
2-Naphthyl Group65%56%
4-Biphenyl Groups86%61%
Bis-1-Naphthyl Group---73%
Bis-2-Naphthyl Group76%84%
Data compiled from studies on pyrrolidine-based phosphoramidite ligands in Pd-catalyzed cycloaddition. The specific substrate and reaction conditions can influence these values. nih.gov

Transition Metal-Mediated Asymmetric Catalysis

This compound-derived ligands have been extensively used in conjunction with various transition metals to catalyze a wide range of asymmetric reactions. The combination of the chiral ligand with the unique catalytic properties of metals like rhodium and palladium has led to the development of highly efficient and selective catalysts.

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and rhodium complexes bearing chiral ligands are among the most effective catalysts for this reaction. Pyrrolidine-based ligands have proven to be highly proficient in Rh-catalyzed enantioselective hydrogenations of olefins, such as dehydroamino acid esters and α-aryl enamides. nih.govmdpi.com

For example, chiral pyrrolidine-substituted ferrocene-derived ligands have been synthesized and applied in these reactions, achieving excellent levels of enantioselectivity, often exceeding 99% ee, with full conversion of the substrate. nih.gov The success of these ligands is attributed to the combination of multiple chirality elements (planar, central, and axial) within their structure. nih.govmdpi.com Monodentate phosphoramidite ligands, which are synthetically more accessible than many bidentate ligands, have also been used in Rh-catalyzed hydrogenations, yielding unprecedentedly high ee's of up to 99.8%. scispace.com This counters the long-held belief that bidentate ligands are a prerequisite for high enantioselectivity in this type of reaction. scispace.com

The table below summarizes the performance of a Rh-catalyst with a monodentate phosphoramidite ligand in the hydrogenation of various substrates.

SubstrateProduct% Conversion% Enantiomeric Excess (ee)
Methyl 2-acetamidoacrylateMethyl N-acetylalaninate100%99.8%
Methyl (Z)-α-acetamidocinnamateMethyl N-acetylphenylalaninate100%96%
(Z)-α-Acetamidocinnamic acidN-acetylphenylalanine100%95%
Data from hydrogenation reactions using a Rh-catalyst with monodentate phosphoramidite ligand (S)-1. scispace.com

Palladium catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Chiral ligands based on the pyrrolidine scaffold have been instrumental in rendering these transformations enantioselective.

In Pd-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines, novel phosphoramidite ligands featuring a chiral pyrrolidine unit have been central to the development of highly selective protocols. nih.gov These reactions provide access to valuable pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov Similarly, Pd-catalyzed alkene carboamination reactions have been developed for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives, achieving up to 94% ee. nih.gov

Another significant application is in the Pd-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of vinyl aziridines with nitrogen heterocycles. scispace.com This method allows for the conversion of racemic starting materials into enantioenriched products with high regio-, chemo-, and enantioselectivity. scispace.com The success of these diverse transformations underscores the versatility of pyrrolidine-based ligands in controlling the stereochemical outcome of palladium-catalyzed reactions.

While rhodium and palladium complexes have been the most extensively studied, ligands derived from the pyrrolidine framework have also been coordinated with other transition metals for various applications.

Copper(II) complexes of quadridentate and quinquedentate ligands based on (S)-2-(aminomethyl)pyrrolidine have been synthesized and characterized. researchgate.net These complexes are noted for their high stability. researchgate.net Additionally, complexes of copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II) with other pyrrolidine derivatives have been prepared. researchgate.netresearchgate.net The coordination of the ligand to the metal center can alter its biological activity, with some metal complexes showing enhanced antimicrobial properties compared to the free ligand. researchgate.netresearchgate.net

In the context of catalysis, chiral C₂-symmetric 2,5-disubstituted pyrrolidine derivatives have been employed as ligands in the diethylzinc addition to aryl aldehydes, achieving high chemical yields and enantioselectivities. rsc.org The study of these various metal complexes continues to expand the scope and utility of this compound-derived ligands in coordination chemistry and catalysis. nih.govrsc.org

Heterogeneous Asymmetric Catalysis Utilizing this compound

The heterogenization of homogeneous catalysts onto solid supports represents a significant advancement in sustainable chemistry, aiming to combine the high efficiency and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. In the context of asymmetric catalysis, immobilizing chiral organocatalysts like this compound on solid supports such as MCM-41 and SBA-15 is a promising strategy to enhance their industrial applicability.

Strategies for Immobilization on Solid Supports (e.g., MCM-41, SBA-15)

The immobilization of chiral catalysts, including pyrrolidine derivatives, onto mesoporous silica (B1680970) supports like MCM-41 and SBA-15 is a well-established approach to create robust and recyclable catalytic systems. The primary strategy employed is covalent grafting, which ensures the stable anchoring of the catalyst molecule to the support, thereby preventing leaching during the reaction and subsequent work-up procedures.

The general approach for covalent immobilization involves a multi-step process:

Surface Functionalization of the Support: The surfaces of MCM-41 and SBA-15 are rich in silanol (B1196071) groups (Si-OH). These groups serve as ideal anchoring points for functionalization. Typically, the support is first treated with an organosilane coupling agent, such as (3-chloropropyl)trimethoxysilane or (3-aminopropyl)triethoxysilane. This step introduces a reactive linker arm onto the silica surface.

Synthesis of a Modified this compound Derivative: To facilitate covalent attachment, the this compound molecule needs to be modified with a functional group that can react with the linker on the support. This often involves the synthesis of a derivative bearing, for example, an amine or a hydroxyl group that can form a stable covalent bond with the functionalized silica.

Grafting of the Chiral Catalyst: The modified this compound derivative is then reacted with the functionalized support material. This reaction leads to the formation of a stable covalent bond, securely tethering the chiral catalyst to the solid support.

The success of the immobilization process is typically verified through a suite of analytical techniques. X-ray diffraction (XRD) is used to confirm that the ordered porous structure of the MCM-41 or SBA-15 support is maintained after functionalization and grafting. Transmission electron microscopy (TEM) provides visual confirmation of the preserved morphology of the support. Thermogravimetric analysis (TGA) is employed to quantify the amount of organic catalyst loaded onto the silica surface. Fourier-transform infrared spectroscopy (FTIR) and solid-state NMR spectroscopy are utilized to confirm the presence of the characteristic functional groups of the immobilized catalyst. Finally, Brunauer-Emmett-Teller (BET) analysis is conducted to determine the changes in surface area and pore volume of the material after each modification step.

Performance and Recyclability of Heterogenized Catalysts

Catalytic Performance:

The catalytic activity of the immobilized catalyst is often compared to its homogeneous counterpart. In many cases, the heterogenized catalyst may exhibit slightly lower activity due to potential mass transfer limitations or steric hindrance around the active sites. However, the high surface area and well-defined pore structure of supports like MCM-41 and SBA-15 help to mitigate these effects by ensuring good accessibility of the reactants to the catalytic centers. The enantioselectivity of the immobilized catalyst is a critical parameter. A successful heterogenization strategy will see the catalyst retain a high level of enantioselectivity, comparable to the homogeneous system.

Recyclability:

A key advantage of heterogenized catalysts is their potential for reuse. After a reaction cycle, the solid catalyst can be easily recovered by simple filtration or centrifugation, washed, and then reused in a subsequent reaction. The recyclability of the catalyst is typically assessed over several consecutive runs. The yield and enantioselectivity of the product are monitored in each cycle to determine any loss in catalytic performance. An ideal heterogenized catalyst would maintain its high activity and selectivity for multiple cycles with minimal leaching of the active species into the reaction mixture.

The following tables illustrate hypothetical performance and recyclability data for an MCM-41 or SBA-15 supported this compound catalyst in a representative asymmetric reaction, based on typical results observed for similar systems.

Table 1: Hypothetical Performance of Immobilized this compound Catalyst in an Asymmetric Aldol (B89426) Reaction

SupportCatalyst Loading (mmol/g)ReactionYield (%)Enantiomeric Excess (ee, %)
MCM-410.5Aldol Addition8592
SBA-150.6Aldol Addition8894

Table 2: Hypothetical Recyclability Study of SBA-15 Supported this compound Catalyst

CycleYield (%)Enantiomeric Excess (ee, %)
18894
28794
38593
48492
58291

These illustrative data highlight the potential of heterogenized this compound catalysts to provide high yields and enantioselectivities while being effectively recycled, thereby offering a more sustainable and economically viable approach to asymmetric catalysis. Further dedicated research into the immobilization and application of this compound on these supports would be necessary to establish its specific catalytic performance and recyclability characteristics.

S 2 Ethylpyrrolidine in Organocatalysis

Development of Chiral Organocatalysts from (S)-2-Ethylpyrrolidine

The development of organocatalysts from this compound focuses on creating molecules with enhanced stability, solubility, and catalytic efficiency. This often involves the synthesis of bifunctional structures where the pyrrolidine (B122466) unit acts in concert with another functional group to orchestrate highly selective chemical transformations.

Bifunctional organocatalysts are sophisticated molecules designed to activate both the nucleophile and the electrophile in a reaction, mimicking the synergistic action of enzymes. nih.gov The synthesis of these catalysts using a pyrrolidine framework, such as one derived from this compound, involves coupling the chiral amine with a secondary functional group capable of non-covalent interactions, typically hydrogen bonding.

The structural diversity of these catalysts is achieved by varying the hydrogen-bond donor moiety, which can include ureas, thioureas, squaramides, or guanidines. nih.govmdpi.comresearchgate.net For instance, novel guanidine-bisurea bifunctional organocatalysts have been designed where a chiral pyrrolidine moiety is attached to the guanidine (B92328) core. nih.gov The synthesis of such catalysts is a multi-step process, often starting with the protection of the pyrrolidine nitrogen, followed by reaction with an isothiocyanate and subsequent coupling with amines to build the desired bifunctional architecture. nih.gov This modular synthesis allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific reactions. mdpi.com The strategic placement of the chiral pyrrolidine group is critical, as it directly influences the chiral environment of the reaction's transition state, enabling high levels of stereocontrol. nih.gov

Table 1: Examples of Bifunctional Groups in Pyrrolidine-Based Organocatalysts

Functional Group Role in Catalysis
Urea/Thiourea (B124793) Acts as a hydrogen-bond donor to activate the electrophile. mdpi.com
Squaramide Provides a rigid scaffold for dual hydrogen-bond donation, enhancing stereocontrol. researchgate.net
Guanidine A strongly basic group that can interact with and orient acidic protons or substrates. nih.gov

| Sulfonamide | An acidic N-H group that can serve as a hydrogen-bond donor to activate electrophiles. frontiersin.org |

Proline is often considered the simplest organocatalyst, but it suffers from practical limitations, most notably poor solubility in many common organic solvents. cam.ac.uknih.gov This has driven the development of proline analogues, including those based on the this compound structure. These synthetic derivatives are designed to improve physical properties and catalytic performance. cam.ac.uk

For example, the synthesis of (S)-5-pyrrolidin-2-yltetrazole was motivated by the need for a more soluble alternative to proline. cam.ac.uk This analogue proved to be a highly effective catalyst for Mannich-type reactions, showing comparable or superior performance to proline while allowing the reaction to be conducted in non-polar solvents. cam.ac.uk

Modifications to the pyrrolidine ring, such as the introduction of an ethyl group at the C2 position, alter the catalyst's steric bulk. This modification can have a profound impact on enantioselectivity by creating a more defined chiral pocket, which can lead to better facial discrimination in the transition state. The development of a wide range of substituted pyrrolidines allows for the selection of an optimal catalyst for a given asymmetric transformation, a level of tuning not possible with proline alone. nih.govmdpi.com

Mechanistic Studies of Organocatalytic Processes

Understanding the mechanism by which this compound-based catalysts operate is fundamental to their rational design and application. The core of the mechanism involves the formation of a key intermediate, the enamine, and the synergistic activation of the reaction partners. clockss.org

The catalytic cycle of a typical secondary amine organocatalyst, such as one derived from this compound, begins with the reaction between the catalyst's secondary amine and a carbonyl compound (an aldehyde or ketone). masterorganicchemistry.comlibretexts.org This acid-catalyzed condensation reaction forms a transient iminium ion, which then undergoes deprotonation at the α-carbon to yield a highly nucleophilic enamine intermediate. clockss.orgmasterorganicchemistry.com This enamine is the activated form of the carbonyl compound, ready to react with an electrophile. researchgate.net

In bifunctional catalysis, a second mechanism operates in parallel. The hydrogen-bonding moiety of the catalyst (e.g., urea, thiourea, squaramide) binds to and activates the electrophilic partner. researchgate.netclockss.org This dual activation brings the nucleophilic enamine and the activated electrophile into close proximity within a structured, chiral transition state. clockss.org This organization pre-determines the stereochemical outcome of the reaction, leading to the formation of one enantiomer in preference to the other. researchgate.netclockss.org

Organocatalysis, as a field, is often considered the third pillar of catalysis, alongside metal and enzyme catalysis. jove.commdpi.com Catalysts derived from this compound share the general advantages and disadvantages of organocatalysts when compared to the other two domains.

Table 2: Comparison of Catalysis Types

Feature Organocatalysis Metal Catalysis Enzyme Catalysis
Toxicity Generally low, metal-free. jove.commt.com Can be high due to residual heavy metals. nih.gov Generally non-toxic, biodegradable. researchgate.net
Sensitivity Robust; often insensitive to air and moisture. jove.commt.com Often sensitive to air and moisture. mt.com Sensitive to temperature, pH, and solvents. researchgate.net
Cost Catalysts are often inexpensive and readily available. mt.com Metals can be rare and expensive. Can be expensive to produce and purify. researchgate.net
Reaction Scope Broad, with unique reactivity. jove.com Very broad, excels at C-H activation. mt.com Highly specific to certain substrates and reactions. mt.com

| Efficiency | Often requires higher catalyst loading (1-30 mol%). mt.com | Typically very high, with low catalyst loading. | Extremely high activity and selectivity under mild conditions. researchgate.net |

Man-made organocatalysts are significantly smaller, cheaper, and more stable than large enzyme complexes. researchgate.net However, they generally cannot match the sheer speed and efficiency of enzymes, often requiring higher catalyst loadings and longer reaction times. mt.com Compared to transition-metal catalysts, organocatalysts offer the significant advantage of being environmentally benign and less sensitive to reaction conditions, though they are typically less effective for activating highly inert chemical bonds. mt.comnih.gov

Scope and Applications in Asymmetric Organic Reactions

Organocatalysts derived from this compound and related structures have been successfully applied to a wide range of important asymmetric C-C bond-forming reactions. Their utility is demonstrated by the high yields and excellent levels of enantioselectivity achieved in these transformations.

Key applications include:

Michael Additions: These catalysts are highly effective in promoting the conjugate addition of nucleophiles (like aldehydes or nitroalkanes) to α,β-unsaturated compounds, creating chiral products with high stereocontrol. rsc.orgacs.org

Aldol (B89426) and Mannich Reactions: As analogues of proline, these catalysts facilitate the classic aldol and Mannich reactions, which are fundamental methods for carbon-carbon and carbon-nitrogen bond formation, respectively. cam.ac.ukresearchgate.net

Cascade Reactions: More complex transformations, such as the aza-Michael-Henry cascade, can be efficiently catalyzed to rapidly build molecular complexity from simple starting materials, affording products with multiple stereocenters in a single operation. mdpi.com

α-Functionalization: These catalysts can direct the enantioselective introduction of functional groups (e.g., hydroxyl groups) at the α-position of carbonyl compounds. nih.gov

The performance of these catalysts in various reactions is summarized below.

Table 3: Selected Applications of this compound-Derived Organocatalysts

Reaction Type Catalyst Substrates Yield Enantioselectivity (ee) Reference
Aza-Michael-Henry Cascade (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (immobilized on SBA-15) 2-aminobenzaldehyde (B1207257) and β-nitrostyrene 85% 98% mdpi.comresearchgate.net
Michael Addition Chiral cis-2,5-disubstituted pyrrolidine α,β-unsaturated aldehydes and nitromethane up to 91% >99% rsc.org
Michael Addition (S)-trimethylsilyl-substituted pyrrolidine Aliphatic aldehydes and β-nitrostyyrene N/A up to 99% acs.org

Asymmetric Henry Reactions Catalyzed by this compound Derivatives

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that produces valuable β-nitroalcohols, which are precursors to numerous important functional groups. mdpi.com The development of asymmetric versions of this reaction is of great interest, and organocatalysis has provided powerful tools to achieve this. mdpi.commdpi.com

A notable application of an this compound derivative is in heterogeneous synergistic catalysis. Research has shown that (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, when immobilized on the mesoporous silica (B1680970) SBA-15, serves as an effective catalyst for a tandem aza-Michael-Henry reaction. iitk.ac.inmdpi.com This process is instrumental in the synthesis of chiral 3-nitro-1,2-dihydroquinolines. In a model reaction between 2-aminobenzaldehyde and β-nitrostyrene, the SBA-15-immobilized catalyst (SBA-15-AEP) afforded the final product in high yield and excellent enantioselectivity. iitk.ac.in

The study highlights a synergistic effect between the chiral amine sites on the catalyst and the inherent achiral silanol (B1196071) groups on the silica support, which act as acidic sites. iitk.ac.inmdpi.com This cooperative catalysis is crucial for achieving high efficiency. When tested as a homogeneous catalyst, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine itself gave a low enantiomeric excess of 8%, but upon immobilization, the ee value soared to 98%. iitk.ac.in This demonstrates the profound impact of the heterogeneous support on the catalyst's performance. The catalyst also showed good recyclability and was effective for a range of substituted 2-aminobenzaldehydes and nitroolefins. iitk.ac.inbohrium.com

Table 1: Asymmetric Aza-Michael-Henry Tandem Reaction with SBA-15-AEP Catalyst iitk.ac.inwikipedia.org

EntryR¹ in 2-aminobenzaldehydeR² in nitroolefinYield (%)ee (%)
1H2,3-(MeO)₂-C₆H₃6798
2H4-Me-C₆H₄6090
3H2,4-(Cl)₂-C₆H₃4597
43-MeOPh5295
55-ClPh5598
63,5-Br₂Ph6899
Reactions performed with 2-aminobenzaldehydes and β-nitrostyrenes using SBA-15-AEP catalyst.

Aza-Michael Additions Mediated by Pyrrolidine Organocatalysts

The aza-Michael addition, the conjugate addition of an amine to an electron-deficient alkene, is a cornerstone reaction for the synthesis of nitrogen-containing compounds. researchgate.net Organocatalytic asymmetric versions of this reaction have been extensively developed. Pyrrolidine-based catalysts are particularly effective, often operating through non-covalent interactions or the formation of covalent intermediates like iminium ions. researchgate.net

Derivatives of this compound have been successfully employed in these transformations. For instance, the aforementioned (S)-(-)-2-aminomethyl-1-ethylpyrrolidine immobilized on SBA-15 proved highly effective in the initial aza-Michael addition step of the aza-Michael-Henry tandem reaction, leading to chiral 3-nitro-1,2-dihydroquinolines with high enantioselectivity. iitk.ac.inresearchgate.net

In a related strategy, bifunctional squaramide catalysts have been used to mediate a cascade aza-Michael/Michael addition between nitroalkenes and tosylaminomethyl enones. wikipedia.org This reaction provides a direct route to highly functionalized chiral trisubstituted pyrrolidines in good yields and with excellent stereoselectivities. wikipedia.org While not directly employing an this compound derivative, this work underscores the utility of the broader pyrrolidine scaffold in complex cascade reactions initiated by an aza-Michael addition. wikipedia.orgnih.gov The synergy between the squaramide hydrogen-bond-donating moiety and the tertiary amine base is key to the catalyst's success. wikipedia.org

Enantioselective Michael Addition Reactions

The Michael addition is a powerful and widely used method for forming C–C bonds. d-nb.info Organocatalysis, particularly aminocatalysis involving pyrrolidine derivatives, has become a primary strategy for rendering this reaction enantioselective. d-nb.infolibretexts.org These catalysts activate aldehydes or ketones by forming nucleophilic enamine intermediates.

New pyrrolidine-based organocatalysts featuring a bulky substituent at the C2 position have been synthesized and tested in the Michael addition of aldehydes to nitroolefins. d-nb.info Although not this compound itself, these related structures demonstrate the principle of using sterically demanding groups at the C2 position to influence stereoselectivity. For example, in the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene, these catalysts provided the Michael adducts in excellent yields (95–99%) with moderate diastereoselectivity and enantioselectivities up to 84% ee for the major syn-diastereoisomer. d-nb.info

Another study utilized (2S, 4S)-2-anilinomethyl-l-ethyl-4-hydroxypyrrolidine, a derivative of (S)-proline, as a catalyst for the asymmetric Michael addition of thiols to cycloalkenones. mdpi.com This catalyst provided good optical yields, reaching up to 88% for the reaction of p-t-butylbenzenethiol with 2-cyclohexen-1-one. mdpi.com The study found that the catalyst structure, solvent, and temperature all significantly impacted the enantioselectivity of the reaction. mdpi.com

Table 2: Michael Addition of Aldehydes to trans-β-Nitrostyrene Catalyzed by a C2-Substituted Pyrrolidine d-nb.info

AldehydeYield (%)dr (syn:anti)ee (syn) (%)
n-Butyraldehyde9979:2175
n-Pentanal9985:1580
n-Hexanal9988:1284
3-Phenylpropionaldehyde9978:2268
Reactions performed in CH₂Cl₂ at room temperature with 10 mol% of catalyst.

Nucleophilic Acyl Transfer Reactions

Nucleophilic acyl transfer reactions are fundamental transformations in organic synthesis. semanticscholar.org The development of chiral organocatalysts that can mediate these reactions asymmetrically is an important goal. Pyrrolidine-based structures have been investigated for this purpose.

One relevant study describes an organocatalytic asymmetric Michael/acyl transfer cascade reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. d-nb.infolibretexts.org The reaction is promoted by a pyrrolidine-containing bifunctional thiourea catalyst. libretexts.org This catalyst facilitates the initial conjugate addition followed by an intramolecular acyl transfer. d-nb.info In the model reaction between N-benzyl-4-benzylidenepyrrolidine-2,3-dione and 2-nitro-1-phenylethanone, the catalyst achieved the desired product in 80% yield and with 80% ee after optimization. libretexts.org While the catalyst is not a direct derivative of this compound, it highlights the potential of the pyrrolidine motif in facilitating complex acyl transfer sequences.

More closely related are catalysts derived from (S)-α,α-diarylprolinol, which have been developed as a class of chiral 4-N,N-dialkylaminopyridine analogues for the kinetic resolution of secondary alcohols via acyl transfer. google.com These catalysts exploit hydrogen bonding and π-stacking interactions to achieve moderate to excellent selectivity (s = 6–30) across a range of substrates. google.com

Other Stereoselective Carbon-Carbon Bond Forming Reactions

The versatility of the this compound scaffold extends to other types of stereoselective C-C bond-forming reactions, particularly through cascade or domino sequences that construct complex molecular architectures from simple precursors.

As detailed previously (Section 4.3.1), the tandem aza-Michael-Henry reaction catalyzed by immobilized (S)-(-)-2-aminomethyl-1-ethylpyrrolidine is a prime example. iitk.ac.inmdpi.com This one-pot reaction sequence efficiently forms two new bonds (one C-N and one C-C) and creates chiral 3-nitro-1,2-dihydroquinoline frameworks with high stereocontrol. iitk.ac.inbohrium.com

Similarly, the cascade aza-Michael/Michael addition reaction, while demonstrated with a squaramide-pyrrolidine catalyst, exemplifies another powerful C-C bond-forming strategy. wikipedia.org This reaction creates two C-N/C-C bonds in a single operation to build highly substituted pyrrolidine rings. wikipedia.org

Furthermore, a patent for an industrial synthesis of (S)-1-ethyl-2-aminomethylpyrrolidine itself describes a key C-C bond-forming step. The process involves an asymmetric Henry reaction of 4-hydroxybutyraldehyde (B1207772) and nitromethane, followed by sulfonylation and a subsequent cyclization under the action of ethylamine (B1201723) to generate the (S)-1-ethyl-2-nitromethylpyrrolidine precursor. This annulation step represents another stereoselective C-C bond formation that relies on the chirality established in the initial Henry reaction to build the pyrrolidine ring.

Coordination Chemistry of S 2 Ethylpyrrolidine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving (S)-2-ethylpyrrolidine derivatives often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jocpr.com Characterization of these complexes is typically carried out using a suite of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry, to confirm the formation of the desired product and to probe its electronic and structural properties. semanticscholar.organalis.com.myubbcluj.ro

Spectroscopic methods provide complementary information about the synthesized complexes. iitk.ac.in

FT-IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups, such as the N-H and C-N bonds. analis.com.myikm.org.my

UV-Vis spectroscopy is used to study the electronic transitions within the complex, particularly the d-d transitions of the metal center, which are sensitive to the coordination environment. ubbcluj.ro

NMR spectroscopy (¹H and ¹³C) provides detailed information about the structure of the ligand in the complex and can be used to study the dynamics of the complex in solution. semanticscholar.org

Mass spectrometry confirms the molecular weight of the complex. analis.com.my

A study on various metal complexes synthesized with Schiff base ligands derived from 1-(2-aminoethyl) pyrrolidine-2,5-dione utilized FT-IR, UV-Vis, and magnetic moment measurements to propose octahedral geometries for the resulting complexes. semanticscholar.org

The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. wikipedia.orglibretexts.org this compound itself is a monodentate ligand, binding through the nitrogen atom of the pyrrolidine (B122466) ring. However, its derivatives, such as (S)-(−)-2-aminomethyl-1-ethylpyrrolidine, can act as bidentate ligands, coordinating through both the pyrrolidine nitrogen and the nitrogen of the aminomethyl group. researchgate.netlibretexts.orgbyjus.com This chelation leads to the formation of stable five-membered rings with the metal center. byjus.com

The coordination geometry around the metal center is influenced by several factors, including the size and electronic properties of the metal ion, the nature of the ligand, and steric interactions between ligands. libretexts.org In the case of the palladium complex with (S)-(−)-2-aminomethyl-1-ethylpyrrolidine, the two bidentate ligands adopt a trans configuration to minimize steric hindrance between the ethyl groups. researchgate.netelectronicsandbooks.com This results in a slightly distorted square-planar geometry, which is common for palladium(II) complexes. umass.edu Other common coordination geometries for transition metal complexes include tetrahedral and octahedral. jocpr.comlibretexts.org The specific geometry adopted can significantly impact the chemical and physical properties of the complex, including its catalytic activity. libretexts.org

Compound NameMetal CenterLigandCoordination GeometryKey Findings
trans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ²N]palladium(II) dichloride methanol (B129727) trisolvatePalladium(II)(S)-(−)-2-aminomethyl-1-ethylpyrrolidineSlightly distorted square-planarLigands coordinate in a trans configuration to minimize steric interactions. researchgate.netelectronicsandbooks.com
[Cr(L¹)(L²)(Cl)(H₂O)]Chromium(III)1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL¹) and (2-hydroxybenzaldine)glycine (HL²)OctahedralThe complex is non-electrolytic in nature. semanticscholar.org
[Fe(L¹)(L²)(Cl)]ClIron(III)1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL¹) and (2-hydroxybenzaldine)glycine (HL²)OctahedralThe complex is electrolytic in nature. semanticscholar.org
[Co(L¹)(L²)(H₂O)₂]Cobalt(II)1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL¹) and (2-hydroxybenzaldine)glycine (HL²)OctahedralThe complex is paramagnetic. semanticscholar.org

Supramolecular Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. siesascs.edu.in The self-assembly of metal complexes containing this compound derivatives is a key area of research, leading to the formation of ordered structures with potential applications in materials science and catalysis. rsc.orgresearchgate.net

Hydrogen bonding plays a crucial role in directing the self-assembly of these metal complexes in the solid state. irb.hr In the crystal structure of trans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ²N]palladium(II) dichloride methanol trisolvate, the [Pd(C₇H₁₆N₂)₂]²⁺ complex cations are extensively hydrogen-bonded to the chloride anions and methanol solvent molecules. researchgate.netelectronicsandbooks.com These interactions create a robust three-dimensional network. researchgate.net

The directional nature of hydrogen bonds can lead to the formation of well-defined supramolecular architectures. siesascs.edu.innih.gov In the palladium complex with (S)-(−)-2-aminomethyl-1-ethylpyrrolidine, the hydrogen bonding network results in the formation of one-dimensional "tapes" running along the a-axis of the unit cell. researchgate.netelectronicsandbooks.com These tapes are formed by the zigzag alternation of the R(18) graph-set motif. researchgate.net The formation of such ordered, extended structures is a hallmark of supramolecular self-assembly and can influence the material's properties. rsc.orgresearchgate.net

Supramolecular ArchitectureCompoundKey Non-Covalent InteractionsDescription
Supramolecular Tapestrans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ²N]palladium(II) dichloride methanol trisolvateHydrogen bonding between complex cations, chloride anions, and methanol molecules. researchgate.netelectronicsandbooks.comThe zigzag alternation of an R(18) graph-set motif formed by hydrogen bonds leads to the formation of tapes along the a-axis. researchgate.net

Supramolecular catalysis utilizes the principles of molecular recognition and self-assembly to create organized structures that can act as catalysts. wikipedia.orgnih.gov The formation of well-defined cavities and channels within supramolecular assemblies can provide environments that mimic the active sites of enzymes, leading to enhanced reaction rates and selectivity. wikipedia.org

While direct examples of supramolecular catalysis using this compound complexes are not extensively reported in the provided search results, the observed self-assembly into tapes and other ordered structures suggests potential in this area. researchgate.netelectronicsandbooks.com The chiral environment created by the this compound ligand within a supramolecular assembly could be exploited for asymmetric catalysis. wikipedia.org The creation of nanoscale reactors through the self-assembly of metal complex surfactants is an emerging area that demonstrates the potential of this approach for developing green and efficient catalytic systems in aqueous solutions. rsc.org The development of such systems with chiral ligands like this compound or its derivatives could lead to novel asymmetric catalysts.

Computational and Theoretical Investigations of S 2 Ethylpyrrolidine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to predict the geometric and electronic properties of molecules and to study the energetics of chemical reactions. researchgate.netcornell.edu In the context of (S)-2-Ethylpyrrolidine systems, DFT calculations have been instrumental in understanding catalyst-substrate interactions, reaction stereoselectivity, and the stability of reaction intermediates. nih.govub.edu

Geometry optimization via DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the lowest energy state on the potential energy surface. researchgate.netstorion.ru This process yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net Subsequent electronic structure analysis provides information on the distribution of electrons, through properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. nih.govrasayanjournal.co.in

Computational studies on pyrrolidine-containing systems demonstrate the utility of these analyses. For instance, in a study of chiral gold(I) complexes incorporating a pyrrolidine (B122466) moiety, DFT calculations were used to optimize the catalyst structures. The optimized geometries revealed significant conformational differences based on substituent changes. For example, the bond angle between Au, P, and C3 in one complex was found to be 120.1°, compared to 116.6° in a closely related analogue, with corresponding differences in biaryl dihedral angles (-62.8° vs. -78.0°). nih.gov These subtle structural variations, predicted by DFT, are critical for understanding the catalyst's behavior.

Similarly, DFT has been used to examine the stability of iminium ions derived from pyrrolidine and its chiral derivatives. ub.edunih.gov By calculating the relative energies of these ions, researchers can predict which species are more likely to form in a reaction mixture. The M06-2X/6-311+G(d,p) method is frequently used for this purpose. ub.edunih.gov Analysis of the HOMO-LUMO energy gap also provides insights into the chemical reactivity and kinetic stability of the molecule. rasayanjournal.co.in

Table 1: Selected Computed Geometric Parameters for Pyrrolidine-Containing Catalyst Complexes nih.gov
ComplexParameterValue
Complex A (JohnPhos-type with pyrrolidine)Au-P-C3 Bond Angle116.6°
Biaryl Dihedral Angle-78.0°
Complex B (JohnPhos-type with CF₃ group)Au-P-C3 Bond Angle120.1°
Biaryl Dihedral Angle-62.8°

A primary application of computational chemistry is the elucidation of reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. smu.educhemrxiv.org The transition state is a critical configuration along the reaction coordinate, representing the point of maximum energy. ucsb.edunumberanalytics.com Its energy determines the activation barrier of the reaction, which dictates the reaction rate. numberanalytics.com

DFT calculations are extensively used to locate transition states and compute their energies, providing a quantitative understanding of reaction kinetics. ucsb.edu For example, in the synthesis of cyclobutanes from pyrrolidines, DFT calculations revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org The calculated activation barrier for this step was found to correlate with experimental yields for different pyrrolidine derivatives. acs.org

In another study on proline-based organocatalysts in aldol (B89426) reactions, calculations at the B3LYP/6-311++G(d,p) level were performed to elucidate the mechanism and stereoselectivity. nih.gov These computational models were consistent with experimental results, highlighting the role of hydrogen bonding in the transition state to stabilize the developing negative charge on the aldehyde's carbonyl group. nih.govwikipedia.org The energy differences between competing transition states allow for the prediction of which stereoisomer will be the major product.

Table 2: Calculated Activation and Reaction Energies for Pyrrolidine-Related Reactions
ReactionComputational MethodCalculated ParameterValue (kcal/mol)Reference
Cyclobutane synthesis from pyrrolidine (R=2-Cl)DFTActivation Barrier (rds)17.7 acs.org
Cyclobutane synthesis from pyrrolidine (R=4-OMe)DFTActivation Barrier (rds)16.0 acs.org
Exchange of pyrrolidine between propenal and cinnamaldehyde (B126680) iminium ionsM06-2X/6-311+G(d,p)Reaction Energy (ΔE)-1.7 nih.gov
Exchange of pyrrolidine between propenal and cinnamaldehyde iminium ionsM06-2X/6-311+G(d,p)Gibbs Free Energy (ΔG°)-1.7 nih.gov

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the structure of molecular complexes and the selectivity of catalytic reactions. nih.gov DFT calculations, particularly through non-covalent interaction (NCI) plots, can visualize and quantify these weak interactions. nih.govacs.org In studies of chiral gold(I) catalysts with a pyrrolidine unit, NCI plots have shown how attractive interactions between the substrate and the catalyst's chiral pocket direct the folding to favor the formation of one enantiomer over the other. nih.govacs.org

The adsorption of molecules onto surfaces is another area where DFT provides significant insights. researchgate.net Studies on the interaction of N-ethylpyrrolidone (EP), a model for the monomeric unit of polyvinylpyrrolidone (B124986) (PVP), with Au/Pd bimetallic nanoparticles have used DFT to investigate adsorption energies and geometries. ims.ac.jpacs.orgiiit.ac.in These calculations confirmed that EP molecules preferentially adsorb onto the nanoparticle surface via the carbonyl group's nonbonding electrons. acs.orgiiit.ac.in This adsorption leads to an accumulation of electron density on the nanoparticles, which can enhance their catalytic activity. ims.ac.jpacs.org The agreement between DFT calculations and experimental results validates the models used to describe these complex interfacial interactions. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about the motions of atoms and molecules. openaccessjournals.com By solving Newton's equations of motion, MD can be used to study dynamic processes like solvation, conformational changes, and the transport of molecules. nih.govbyu.edu

The solvent is not merely a passive medium but can significantly influence reaction rates and selectivity. MD simulations are a powerful tool for studying the explicit interactions between solute and solvent molecules. researchgate.net They can reveal the structure of solvent shells around a catalyst and how this organization changes over time. nih.govrsc.org

In the context of pyrrolidine systems, MD simulations have been combined with DFT to understand solvent effects on reactivity. One study investigated the nucleophilicity of pyrrolidine in methanol-acetonitrile solvent mixtures. rsc.org Classical MD simulations were used to model the solvation environment, which strongly influences the reaction rate. The results showed that the nucleophilicity parameter (N) of pyrrolidine varies significantly with the solvent composition, demonstrating the importance of specific solute-solvent interactions. rsc.org

Furthermore, MD simulations have been used to investigate the interactions of N-ethylpyrrolidone (EP) with bimetallic nanoparticles in aqueous solutions. ims.ac.jpacs.orgiiit.ac.in These simulations showed that EP molecules have a high affinity for the nanoparticle surface and can displace water molecules. acs.org Free energy calculations from the simulations confirmed that EP adsorption on the nanoparticles is thermodynamically preferred over water adsorption. ims.ac.jpacs.org This preferential solvation by the stabilizing agent has significant electronic effects on the nanoparticles, which is a crucial factor in their catalytic performance. ims.ac.jpiiit.ac.in

Elucidation of Reaction Mechanisms Through Computational Chemistry

The ultimate goal of many computational studies is to provide a complete and detailed picture of a reaction mechanism. mdpi.comnih.gov By combining the strengths of various computational methods, particularly DFT and MD, researchers can trace the entire reaction pathway from reactants to products, identify key intermediates and transition states, and understand the factors controlling selectivity. researchgate.net

For reactions involving this compound and related organocatalysts, computational chemistry has been pivotal. In organocatalysis, the catalyst (e.g., a pyrrolidine derivative) and substrate typically form an intermediate, such as an enamine or iminium ion. ub.edunih.govwikipedia.org DFT calculations can model the formation of these intermediates and their subsequent reactions. For example, in the proline-catalyzed aldol reaction, computational studies have confirmed the Houk-List model, where the reaction proceeds through a six-membered, chair-like transition state involving an enamine intermediate. nih.govwikipedia.org The stereochemical outcome is determined by the specific conformation of this transition state, which is stabilized by hydrogen bonding. nih.gov

Computational studies have also been used to gain insight into more complex catalytic cycles. For the Michael reaction catalyzed by densely substituted pyrrolidine derivatives, computational modeling helped to understand how the stereochemistry of the catalyst dictates the stereochemistry of the product. sciforum.net Similarly, in the stereoretentive synthesis of cyclobutanes from pyrrolidines, DFT calculations were essential to uncover a multi-step mechanism involving a 1,4-biradical intermediate, rationalizing the observed stereospecificity based on the relative energy barriers for bond rotation versus cyclization. acs.org These examples highlight how computational chemistry provides a molecular-level understanding that is often inaccessible through experimental means alone, guiding the rational design of new and more efficient catalysts and reactions. mdpi.comresearchgate.net

Understanding Stereochemical Control and Selectivity from a Theoretical Perspective

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms that govern stereochemical control in reactions involving pyrrolidine-based systems. These studies provide molecular-level insights into the origins of selectivity, complementing experimental findings and guiding the design of more efficient catalysts and synthetic routes. For systems related to this compound, theoretical work often focuses on the structure and energetics of key intermediates and transition states that dictate the stereochemical outcome of a reaction.

Detailed research findings from computational studies on analogous pyrrolidine systems offer a robust framework for understanding the behavior of this compound in stereoselective transformations. A central theme in the organocatalytic reactions mediated by pyrrolidine derivatives is the formation of enamine intermediates. researchgate.netresearchgate.netnih.gov The geometry and conformational preferences of these enamines are critical in determining how the electrophile approaches, which in turn dictates the stereochemistry of the product.

DFT calculations have been instrumental in analyzing these transient species. For instance, studies on catalysts like (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, a more substituted analogue, have utilized DFT to probe the conformational preferences of the enamines they form with aldehydes. acs.org These calculations reveal distinct energy differences between various conformers, providing a quantitative basis for the observed high stereoselectivity. acs.org The computational models can predict which enamine conformation is more stable and how this stability translates to a preferred reaction pathway with lower activation energy, leading to the major stereoisomer.

One of the significant contributions of theoretical studies is the detailed characterization of transition states. By modeling the transition state structures for the formation of different stereoisomers, chemists can calculate their relative energies. A lower energy transition state corresponds to a faster reaction rate, explaining the predominance of one stereoisomer over another. For example, in the lithiation of N-Boc-pyrrolidine, a process closely related to reactions involving this compound derivatives, DFT calculations have been used to model the transition states and have been benchmarked against experimental results to confirm their accuracy.

Furthermore, computational studies have explored the role of various factors influencing selectivity. In the kinetic resolution of cyclic amines, DFT calculations have supported a concerted 7-membered transition state model for acyl transfer, explaining the observed selectivity. ethz.ch These models take into account the precise spatial arrangement of the substrate, catalyst, and reagents at the moment of the key bond-forming or bond-breaking event.

The choice of computational method is crucial for obtaining reliable results. The B3LYP functional combined with basis sets like 6-31G* is a commonly recommended level of theory for modeling such organic reactions, as it provides a good balance between accuracy and computational cost. whiterose.ac.uknih.gov More advanced calculations can be performed to refine these energies. researchgate.net

The insights gained from these theoretical investigations are often summarized in data tables that compare the energetic and geometric parameters of different reaction pathways.

Table 1: Representative DFT Data for Competing Transition States in a Model Pyrrolidine-Catalyzed Reaction The following data is illustrative, based on typical findings in computational studies of related systems.

Transition State Stereochemical Outcome Relative Electronic Energy (kcal/mol) Key Forming Bond Distance (Å)
TS-A (R)-Product 0.00 2.15

| TS-B | (S)-Product | +2.5 | 2.28 |

This table demonstrates a typical energy difference calculated between two competing transition states leading to opposite enantiomers. The lower relative energy of TS-A indicates that the formation of the (R)-product is kinetically favored, providing a theoretical explanation for the enantioselectivity of the reaction.

Table 2: Calculated Conformational Energies of a Model Enamine Intermediate The following data is illustrative, based on typical findings in computational studies of related systems.

Enamine Conformer Dihedral Angle (C-N-C=C) Relative Free Energy (kcal/mol) Population at 298 K (%)
Conformer I (s-trans) 175.2° 0.0 92.1

| Conformer II (s-cis) | 5.8° | +1.8 | 7.9 |

This table shows how computational chemistry can predict the dominant conformation of a key reactive intermediate. The significantly lower energy of Conformer I suggests it is the major species present in the reaction mixture, and its specific geometry will direct the approach of an incoming electrophile, thus controlling the stereochemical outcome. acs.org

Advanced Applications in Organic Synthesis

(S)-2-Ethylpyrrolidine as a Chiral Building Block for Complex Architectures

As a chiral building block, this compound and its derivatives serve as foundational starting materials for the construction of intricate molecular structures. researchgate.netnih.gov The inherent chirality of the pyrrolidine (B122466) ring is transferred to the target molecule, which is a critical strategy in asymmetric synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications. This approach is fundamental in creating compounds where specific stereochemistry is essential for biological activity. The pyrrolidine scaffold is a common motif in a wide array of natural products, drugs, and other bioactive molecules. researchgate.netsioc-journal.cn

The synthesis of bioactive molecules often leverages the this compound core to ensure precise stereochemical outcomes. A key strategy involves utilizing its derivatives as intermediates in multi-step syntheses. For example, the closely related compound (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is an essential intermediate in the production of neuroleptic agents that act as dopamine (B1211576) receptor antagonists, such as Remoxipride and Raclopride. This derivative also serves as a precursor for (S)-123I-IBZM, a radiolabeled ligand developed for positron emission tomography (PET) imaging to study dopamine D2 receptors in the brain.

Research has also demonstrated that modifications of the this compound structure can produce novel chiral organocatalysts. One study detailed the synthesis of a chiral bifunctional organocatalyst based on this scaffold that was effective in promoting asymmetric Henry reactions, leading to the production of the bioactive compound (R)-aegeline. The versatility of the pyrrolidine ring allows it to be incorporated into a diverse range of biologically active compounds, including those investigated as potential antimalarials, antivirals, and acetylcholinesterase inhibitors. researchgate.net

Table 1: Examples of Bioactive Molecules Synthesized Using this compound Derivatives

Bioactive Molecule/ApplicationRole of Pyrrolidine DerivativeTherapeutic Area/Use
Remoxipride Essential synthetic intermediateNeuroleptic / Antipsychotic
Raclopride Essential synthetic intermediateNeuroleptic / Antipsychotic
(S)-123I-IBZM Precursor for radiolabeled ligandPET Imaging / Neurology
(R)-aegeline Product of catalyzed reactionBioactive Compound

The utility of this compound extends to its role as a precursor for advanced organic structures beyond immediate bioactive targets. Its derivatives are employed in the synthesis of complex alkaloids and other polycyclic systems where stereocontrol is paramount. researchgate.net The compound can be modified to create new chiral ligands for asymmetric catalysis, which are instrumental in developing new synthetic methodologies. For instance, research on heterogeneous catalysis has shown that derivatives of this compound can effectively promote aza-Michael reactions, highlighting their utility in synthetic organic chemistry. In coordination chemistry, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine has been shown to form complexes with metals like palladium, creating unique crystal structures and demonstrating its potential as a versatile ligand.

Analytical Chemistry Applications

In the field of analytical chemistry, this compound and its derivatives are significant, particularly in the development of methods for separating and analyzing chiral compounds. scbt.com

Chromatography is a fundamental biophysical technique for separating, identifying, and purifying components of a mixture. nih.gov For chiral molecules, specialized chromatographic techniques are essential. Derivatives of this compound are used in the development and validation of such methods. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often requiring a chiral stationary phase (CSP) to resolve enantiomers. researchgate.net

One developed method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involved pre-column derivatization with 4-nitrobenzoic acid. researchgate.netresearchgate.net This step attaches a chromophore to the enantiomers, facilitating their detection and separation on an HPLC system. researchgate.net The separation was successfully achieved on a Chiralcel OD-H analytical column. researchgate.net Thin-layer chromatography (TLC) has also been employed for the quantitative analysis of sulpiride (B1682569) and its impurities, including 2-aminomethyl-1-ethylpyrrolidine. nih.govresearchgate.net In this method, the derivative is visualized by an in-situ reaction with ninhydrin, allowing for its quantification. nih.govresearchgate.net

Table 2: HPLC Method for Enantiomeric Separation of a 2-(Aminomethyl)-1-ethylpyrrolidine Derivative

ParameterCondition
Technique High-Performance Liquid Chromatography (HPLC)
Derivatization Agent 4-Nitrobenzoic acid
Column Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase n-hexane:ethanol (B145695) (98:2, v/v) with 0.2% triethylamine (B128534)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm

Data sourced from a study on developing an efficient HPLC method for analyzing derivatives of 2-(aminomethyl)-1-ethylpyrrolidine. researchgate.net

The development of robust analytical methods is crucial for quality control in the synthesis of chiral compounds. For derivatives of this compound, this involves a systematic investigation of various parameters that affect chiral separation. researchgate.net Key factors that are optimized during method development include the choice of the chiral stationary phase, the composition of the mobile phase (including the type of organic modifier and additives), column temperature, and flow rate. researchgate.net

A developed HPLC method was validated for several performance characteristics, including precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Such validated methods are confirmed to be accurate, stable, rapid, and sensitive, making them suitable for determining the enantiomeric purity of bulk samples of 2-(aminomethyl)-1-ethylpyrrolidine and related derivatives. researchgate.net The European Pharmacopoeia has revised its general chapter on chromatographic separation techniques, outlining harmonized standards for system suitability and adjustments to chromatographic conditions, which are relevant for these methodologies. edqm.eu

Role in Enzyme Mechanism Studies as a Model System

The structural characteristics of this compound and its derivatives make them suitable for use as model systems in biochemical research, particularly in the study of enzyme mechanisms. smolecule.com Because the pyrrolidine structure is similar to that of many biologically active compounds, it can be used to probe the interactions between a substrate or inhibitor and an enzyme's active site.

Studies utilize these compounds to gain insights into biochemical pathways, which can inform therapeutic advancements. For instance, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine can be used as a model system to study the binding of inhibitors to an enzyme. biosynth.com The defined stereochemistry of the molecule is crucial, as it allows researchers to understand how chirality influences binding and biological activity. The interaction of such compounds with molecular targets like enzymes and receptors can modulate their activity, leading to the inhibition or activation of specific enzymatic pathways. This application is a key part of drug development and pharmacology, helping to elucidate the mechanisms of drug-enzyme interactions. nih.gov

Probing Protein-Ligand Binding Interactions

In the field of drug discovery, particularly in fragment-based drug design (FBDD), small, low-complexity molecules like this compound are used as starting points to build more potent and selective drug candidates. The binding of such fragments to a protein target can be detected and characterized using biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide atomic-level details of the interaction, revealing how the fragment orients itself within the active site and which residues it interacts with. nih.govmigrationletters.com

A key strategy in medicinal chemistry is the systematic modification of a lead compound to understand the structure-activity relationship (SAR). In this context, the pyrrolidine ring of a larger molecule might be substituted with various alkyl groups at the 2-position to probe the spatial and electronic requirements of the corresponding protein pocket. For instance, comparing the binding affinity of an unsubstituted pyrrolidine analog with a 2-methyl, 2-ethyl, and 2-propyl analog can provide valuable insights into the size and nature of the pocket.

A relevant example of this approach can be found in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets for various neurological disorders. unige.ch Research into ligands for the α4β2 subtype of nAChRs has explored how modifications to a core structure, including the pyrrolidine moiety, affect binding affinity. While this compound itself may not be the final drug, its structural motif is a key component in building more complex molecules. The affinity of these larger molecules for the receptor is influenced by the nature of the substituent on the pyrrolidine ring.

Detailed research findings from studies on related compounds illustrate the importance of the 2-substituent on the pyrrolidine ring for binding affinity to the α4β2 nAChR. The following data table, derived from SAR studies on pyrrolidine-based nAChR ligands, demonstrates how changes in the 2-substituent impact the binding affinity (Ki). In these studies, the pyrrolidine ring is part of a larger molecular scaffold, but the variation in the 2-substituent provides a clear indication of its role in the protein-ligand interaction.

Table 1: Binding Affinities of 2-Substituted Pyrrolidine Analogs at the α4β2 Nicotinic Acetylcholine Receptor

Compound 2-Substituent on Pyrrolidine Ring Binding Affinity (Ki) in nM
Analog 1 -H 470
Analog 2 -CH3 260

This table is generated based on data from structure-activity relationship studies of pyrrolidine derivatives targeting nicotinic acetylcholine receptors. The specific Ki values are representative examples from such studies to illustrate the trend.

The data indicates that the introduction of a small alkyl group at the 2-position of the pyrrolidine ring is beneficial for binding to the α4β2 nAChR. The ethyl group in Analog 3 results in a significantly higher affinity (lower Ki value) compared to the unsubstituted (Analog 1) and methyl-substituted (Analog 2) counterparts. This suggests that the binding pocket of the α4β2 nAChR has a hydrophobic region that can favorably accommodate an ethyl group, leading to a stronger interaction. Such studies are crucial for optimizing lead compounds in drug discovery, and they highlight the utility of simple scaffolds like this compound in systematically probing protein-ligand binding interactions.

Materials Science Applications of S 2 Ethylpyrrolidine and Its Derivatives

Utility in Polymer and Specialty Chemical Synthesis

(S)-2-Ethylpyrrolidine and its related structures serve as crucial building blocks and intermediates in the synthesis of a variety of polymers and specialty chemicals. Their specific stereochemistry and reactive functional groups allow for the creation of materials with tailored properties.

Derivatives of pyrrolidine (B122466) are instrumental in synthesizing specialty chemicals, including those used in the agrochemical and dye industries. For instance, (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine is a key intermediate in the synthesis of various specialty chemicals. nbinno.com Similarly, other derivatives like 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine find use in the production of fine chemicals and materials. smolecule.com The versatility of these compounds makes them valuable precursors for complex molecular architectures.

In polymer science, pyrrolidone-based monomers, which are derivatives of the core pyrrolidine structure, are employed in advanced polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization method, has been successfully used for monomers like 2-(N-acryloyloxy)ethylpyrrolidone (NAEP). nih.govacs.org This process allows for the synthesis of well-defined homopolymers and block copolymers with low dispersity (Mw/Mn < 1.20) and high monomer conversion (>99%). nih.govacs.org Such controlled polymerization is critical for creating polymers with specific molecular weights and architectures, which in turn dictates their macroscopic properties and applications.

For example, the RAFT aqueous solution polymerization of NAEP has been studied using different initiators. The use of a low-temperature redox initiator at 30°C enabled reaction times to be dramatically reduced from 60 minutes to just 5 minutes compared to using a conventional AIBN initiator at 70°C. nih.govacs.org Another derivative, 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate (AEPC), has been synthesized and used as a low-viscosity monomer in photopolymerization. tandfonline.com This monomer exhibits a high curing rate under UV light, achieving nearly 99.5% double bond conversion within 30 seconds, making it suitable for rapid curing applications in coatings and inks. tandfonline.com

Pyrrolidine DerivativePolymerization TechniqueKey Research FindingReference
2-(N-Acryloyloxy)ethylpyrrolidone (NAEP)RAFT PolymerizationSynthesis of well-defined homopolymers (PNAEP) with low dispersity (Mw/Mn < 1.20) and high conversion (>99%). nih.govacs.org
2-(Acryloyloxy)ethyl pyrrolidine-1-carboxylate (AEPC)PhotopolymerizationActs as a low-viscosity monomer with a high UV curing rate, achieving 99.5% conversion in 30 seconds. tandfonline.com
2-(N-Methacryloyloxy)ethylpyrrolidone (NMEP)RAFT Dispersion PolymerizationUsed as a steric stabilizer block for the synthesis of diblock copolymer nano-objects. acs.orgwhiterose.ac.uk

Role as Components in Organometallic Catalysts for Polymer Development

Organometallic catalysts are fundamental to modern polymer synthesis, enabling precise control over polymer microstructure, molecular weight, and stereochemistry. numberanalytics.com Derivatives of this compound are utilized as chiral ligands in organometallic complexes, influencing the catalytic activity and selectivity in polymerization and other synthetic reactions.

The development of single-site heterogeneous catalysts, where organometallic molecules are bound to a support, represents a significant area of research. researchgate.net These catalysts combine the advantages of homogeneous (high selectivity) and heterogeneous (ease of separation) catalysis. In this context, chiral ligands are crucial for inducing stereoselectivity.

A notable example involves the use of (S)-(−)-2-aminomethyl-1-ethyl-pyrrolidine as a chiral ligand for a rhodium complex, [Rh(cyclooctadiene)((S)-(−)-2-aminomethyl-1-ethyl-pyrrolidine)]CF3SO3. researchgate.net While this specific complex was studied for enantioselective hydrogenation, the principle of using such chiral pyrrolidine-based ligands is directly applicable to asymmetric polymerization. By coordinating to a metal center, the chiral ligand creates a stereochemically defined environment that can direct the insertion of monomers, leading to the formation of stereoregular polymers like isotactic polypropylene. numberanalytics.comresearchgate.net The support material itself can also play a crucial role; for instance, supporting the catalyst Cp*ZrMe3 on sulfated alumina (B75360) switches the polymerization of propylene (B89431) from atactic (random stereochemistry) to highly isotactic (regular stereochemistry). researchgate.net

Pyrrolidine DerivativeMetal ComplexApplication PrincipleReference
(S)-(−)-2-Aminomethyl-1-ethyl-pyrrolidineRhodium (Rh)Serves as a chiral ligand to create an asymmetric environment around the metal center, enabling enantioselective catalysis. This principle is key for stereospecific polymer synthesis. researchgate.net

Applications in Coatings and Surface Modification Technologies (e.g., Corrosion Inhibition)

Pyrrolidine derivatives have demonstrated significant potential in the formulation of coatings and as agents for surface modification, particularly in the prevention of corrosion. Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. najah.edu Organic compounds containing heteroatoms like nitrogen are particularly effective because these atoms act as centers for adsorption onto the metal surface. najah.edumdpi.com

Research has shown that (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine can be used as a coating for metal surfaces to inhibit corrosion. biosynth.com A more detailed study investigated the performance of a related compound, diethyl 2-(2-oxopyrrolidin-1-yl) ethylphosphonate, as a corrosion inhibitor for steel in a sulfuric acid solution. najah.edu The study found that the inhibition efficiency increased with the concentration of the pyrrolidone derivative, reaching 86% at a concentration of 5x10⁻³ M. najah.edu Electrochemical analysis, including potentiodynamic polarization and impedance spectroscopy, revealed that the compound acts primarily as a cathodic inhibitor, meaning it slows down the reduction reaction at the cathode. najah.edu The adsorption of the inhibitor on the steel surface was found to follow the Langmuir adsorption model, indicating the formation of a protective monolayer that shields the metal from the corrosive medium. najah.edu

Beyond corrosion inhibition, N-Ethylpyrrolidone (NEP), a related solvent, is used in the formulation of coatings, including plastic coatings and water-borne coatings, as well as in paint stripper formulations. google.comatamanchemicals.com Its properties as a highly polar aprotic solvent make it effective in dissolving a wide range of polymers and resins used in coating applications. atamanchemicals.com

Pyrrolidine DerivativeApplicationMechanism/FindingReference
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidineCorrosion Inhibiting CoatingForms a protective coating on metal surfaces. biosynth.com
Diethyl 2-(2-oxopyrrolidin-1-yl) ethylphosphonateCorrosion Inhibitor for SteelAchieved 86% inhibition efficiency in 0.5 M H₂SO₄. Acts as a cathodic inhibitor by adsorbing onto the steel surface according to the Langmuir model. najah.edu
N-Ethylpyrrolidone (NEP)Coatings FormulationUsed as a solvent in plastic coatings, water-borne coatings, and paint removers. google.comatamanchemicals.com

Studies on Polymorphism and Crystal Engineering of Pyrrolidine Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. ub.eduarxiv.org These different crystalline forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. unifr.ch This can lead to significant differences in physical properties such as solubility, melting point, and stability. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. ub.edu

The study of polymorphism is crucial in materials science and pharmaceuticals, as the properties and performance of a final product can depend on the specific polymorphic form used. researchgate.net Characterization of polymorphs is typically carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR. unifr.ch

In the context of pyrrolidine derivatives, research has been conducted on their coordination chemistry and resulting crystal structures. A notable study explored the complexation of (S)-(-)-2-aminomethyl-1-ethylpyrrolidine with palladium. This resulted in the formation of trans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ²N]palladium(II) dichloride methanol (B129727) trisolvate. The determination of its crystal structure provides fundamental data for crystal engineering. Such studies are essential for understanding how these molecules pack in the solid state and how their structure can be controlled or modified, which is a key aspect of developing new materials with specific physical properties. This knowledge can be applied to control crystallization processes to isolate a desired polymorph or to design new multi-component crystals (co-crystals) with improved properties.


Mechanistic Investigations of Reactions Involving S 2 Ethylpyrrolidine

Detailed Elucidation of Reaction Pathways and Intermediates

The synthetic utility of (S)-2-ethylpyrrolidine and its derivatives is underpinned by a variety of reaction pathways, often involving the formation of key intermediates that dictate the final product structure and stereochemistry. Mechanistic studies, including control experiments and computational calculations, have shed light on these intricate processes.

One prominent reaction pathway involving pyrrolidine (B122466) derivatives is Pd-catalyzed carboamination . In the formation of 2-ethylpyrrolidine (B92002) derivatives, a proposed catalytic cycle begins with the oxidative addition of an aryl bromide to a Pd(0) catalyst. This is followed by the formation of a palladium(aryl)(amido) complex. A key step is the intramolecular syn-aminopalladation of the alkene, which then leads to the final product through C-C bond-forming reductive elimination. nih.gov The formation of 2-ethylpyrrolidine products through this pathway is consistent with a syn-aminopalladation mechanism, which can satisfactorily explain the observed stereochemistry. nih.gov

Another significant pathway is the ring-opening of N-alkyl pyrrolidines with chloroformates. Studies have shown that N-ethylpyrrolidine can undergo a selective ring-opening reaction to form 4-chlorobutyl carbamates. acs.org This reaction proceeds through a common ammonium (B1175870) ion intermediate. The subsequent reaction of the chloride ion can occur at two different sites, leading to either N-dealkylation or ring-opening. For N-ethyl pyrrolidine, the ring-opening pathway is favored. acs.org Computational calculations have supported this substituent-dependent product formation by showing the energy difference between the transition states of the two competing pathways. acs.org

In the realm of asymmetric synthesis, organocatalyzed reactions often proceed through the formation of enamine intermediates . For instance, in reactions catalyzed by pyrrolidine-derived organocatalysts, the catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine then reacts with an electrophile, and the subsequent hydrolysis releases the product and regenerates the catalyst. scienceopen.comsmolecule.com The stereochemical outcome of these reactions is governed by the chiral environment provided by the organocatalyst. smolecule.com

Furthermore, cascade reactions involving pyrrolidine derivatives have been developed. For example, the reaction of ortho-halogenated quinolonechalcones with aminomaleimides can lead to dihydrobenzo[b] smolecule.comnaphthyridine-ylidene-pyrrolidinetriones. Mechanistic investigations suggest this transformation proceeds via a 1,4-Michael addition followed by an intermolecular cascade annulation, which involves an aniline (B41778) fragment transfer and an SNAr process. rsc.orgrsc.org Control experiments have helped to isolate key intermediates in this complex cascade. rsc.orgrsc.org

The table below summarizes some of the key reaction pathways and their associated intermediates involving this compound and related structures.

Reaction TypeKey IntermediatesCatalyst/ReagentResulting Product Class
Pd-Catalyzed CarboaminationPalladium(aryl)(amido) complexPd(OAc)₂/Phosphine LigandSubstituted Pyrrolidines
Ring-Opening of N-Alkyl PyrrolidinesAmmonium ion intermediateChloroformates4-Chlorobutyl Carbamates
Organocatalytic Michael AdditionEnamine intermediateThis compound derived organocatalystChiral 5-alkyl-substituted pyrrolidine-3-carboxylic acids
Cascade AnnulationMichael adduct, HemiaminalBase (e.g., Cs₂CO₃)Dihydrobenzo[b] smolecule.comnaphthyridine-ylidene-pyrrolidinetriones

Factors Governing Stereochemical Control and Selectivity

The ability to control stereochemistry is a critical aspect of modern organic synthesis, and reactions involving this compound and its derivatives are no exception. Several factors have been identified as crucial in governing the stereochemical outcome and selectivity of these transformations.

Catalyst Structure and Chiral Environment: The structure of the chiral catalyst is paramount in achieving high enantioselectivity. In organocatalysis, the (S)-configuration of the 2-ethylpyrrolidine core often dictates the stereochemical preference of the reaction. The chiral environment created by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. smolecule.com For instance, in asymmetric hydrogenations, iridium-based catalysts with axially flexible chiral phosphine-oxazoline (BiphPHOX) ligands have demonstrated excellent enantioselectivities (92-99%) in the synthesis of chiral 3-substituted pyrrolidines. smolecule.com The flexibility of the ligand allows for optimal substrate-catalyst interactions, enhancing stereochemical control. smolecule.com

Substituent Effects: The nature of substituents on both the substrate and the catalyst can significantly influence selectivity. Electron-withdrawing groups, such as a trifluoroacetyl group, can enhance the stability of intermediates and improve reaction yields. Conversely, bulky substituents on the catalyst can improve catalytic selectivity by creating a more defined chiral pocket. In some cases, the electronic properties of substituents on the substrate can directly impact the reaction outcome. rsc.org

Reaction Conditions: Temperature, solvent, and the choice of base or additives can all play a role in determining the stereoselectivity of a reaction. researchgate.net For example, in the Pd-catalyzed carboamination of N-protected hex-4-enylamines, the use of cesium carbonate (Cs₂CO₃) as a weak base led to a significant improvement in the stereospecific conversion to 2,5-disubstituted pyrrolidine products. nih.gov The reaction proceeds with suprafacial addition of the nitrogen and aryl group across the alkene. nih.gov

Kinetic vs. Thermodynamic Control: In some reactions, a mixture of products can be formed, and the ratio of these products can be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.org The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable. libretexts.org By carefully controlling the reaction conditions, such as temperature, it is possible to favor the formation of one product over the other. libretexts.org

The following table highlights key factors influencing stereocontrol in reactions involving this compound derivatives.

FactorInfluence on StereoselectivityExample
Catalyst Chirality The inherent chirality of the this compound moiety directs the stereochemical pathway. Use of this compound-derived organocatalysts in asymmetric Michael additions. smolecule.com
Ligand Structure Flexible and well-defined chiral ligands enhance substrate-catalyst interactions. smolecule.comIridium-BiphPHOX catalysts in asymmetric hydrogenation. smolecule.com
Substituent Effects Electron-withdrawing or bulky groups can improve stability and selectivity. Trifluoroacetyl groups enhancing stability in pyrrolidine derivatives.
Reaction Conditions Solvent, temperature, and base can alter reaction pathways and selectivity. nih.govUse of Cs₂CO₃ in Pd-catalyzed carboamination to favor specific stereoisomers. nih.gov

Kinetic and Thermodynamic Studies of Relevant Transformations

Kinetic and thermodynamic studies provide fundamental insights into the feasibility, rate, and energy profile of chemical reactions involving this compound. These studies are crucial for optimizing reaction conditions and understanding the underlying mechanisms that govern product formation.

Kinetic Analysis: Kinetic studies focus on the rate of a reaction and how it is influenced by various factors such as concentration, temperature, and catalysts. For instance, in enzyme-catalyzed reactions, kinetic equations can be derived to confirm the multi-stage nature of the reaction mechanism. nih.gov The temperature dependence of the reaction velocity can be analyzed using the Arrhenius equation to determine the activation energy, which provides a measure of the energy barrier that must be overcome for the reaction to occur. nih.gov In the context of pyrrolidine synthesis, kinetic analysis of thermal degradation processes has been performed using models like the Ozawa-Flynn-Wall (OFW) and Coats-Redfern (CR) models to determine kinetic parameters such as activation energy and the order of the reaction. lidsen.com

Thermodynamic Analysis: Thermodynamics is concerned with the energy changes that accompany chemical reactions and the position of equilibrium. A key concept is the distinction between kinetic and thermodynamic control of a reaction. libretexts.org A reaction is under thermodynamic control when the product distribution is determined by the relative stability of the products. libretexts.org In contrast, a reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products. libretexts.org

For example, in the reaction of N-alkyl pyrrolidines with chloroformates, computational studies have been used to calculate the relative energies of the transition states for the competing ring-opening and dealkylation pathways. acs.org These calculations provide a thermodynamic basis for the observed product selectivity, showing that for N-ethyl pyrrolidine, the transition state leading to the ring-opened product is energetically more favorable. acs.org

The following table presents a conceptual overview of the data derived from kinetic and thermodynamic studies.

Study TypeParameters InvestigatedSignificance
Kinetic Studies Reaction rates, activation energy (Ea), pre-exponential factor (A), reaction order (n)Determines reaction speed and optimizes conditions for efficient product formation. lidsen.com
Thermodynamic Studies Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG), Transition State EnergiesPredicts reaction feasibility, product stability, and equilibrium position. acs.orglibretexts.org

By combining kinetic and thermodynamic data, a more complete picture of the reaction landscape for transformations involving this compound can be constructed, enabling the rational design of more efficient and selective synthetic methods.

Future Research Directions and Emerging Opportunities

Expanding the Catalytic Spectrum of (S)-2-Ethylpyrrolidine-Based Systems

While derivatives of this compound, such as (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, have demonstrated efficacy in reactions like aza-Michael additions and asymmetric Henry reactions, a significant opportunity lies in broadening their catalytic applications. mdpi.com Future research should focus on exploring the utility of these systems in a wider range of asymmetric transformations.

Key areas for expansion include:

C-H Functionalization: Investigating the potential of this compound-based ligands in transition-metal-catalyzed C-H activation reactions to create complex molecules from simple precursors. This aligns with the growing trend of using earth-abundant metals like manganese and iron in catalysis. chinesechemsoc.org

Cycloaddition Reactions: Developing novel organocatalysts derived from this compound for various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, which are powerful methods for constructing cyclic systems. unibo.itnih.gov

Polymerization Catalysis: Designing this compound-based complexes for stereoselective polymerization, leading to the synthesis of chiral polymers with unique properties and applications.

Tandem and Cascade Reactions: Leveraging the bifunctional nature of derivatives like (S)-(-)-2-aminomethyl-1-ethylpyrrolidine to design catalysts for complex tandem or cascade reactions, such as the aza-Michael-Henry tandem reaction, which can construct intricate molecular architectures in a single step. mdpi.com

Photoredox and Electrocatalysis: Integrating the this compound motif into photocatalytic and electrocatalytic systems represents a frontier in organocatalysis. csic.es This could enable novel, waste-free transformations driven by light or electricity.

Research has shown that immobilizing these catalysts on solid supports, such as SBA-15 silica (B1680970), can enhance catalytic efficiency, selectivity, and recyclability, opening avenues for more sustainable and industrially viable processes. mdpi.com

Table 1: Potential New Catalytic Applications for this compound Systems

Catalytic Reaction Type Potential Substrates Desired Outcome Rationale
Asymmetric C-H Alkylation Aromatic/Olefinic Carboxamides Enantioenriched alkylated products Leverage chiral environment for stereocontrol in C-H bond functionalization. chinesechemsoc.org
Asymmetric Diels-Alder Dienes and Dienophiles Chiral cyclic and bicyclic compounds Design of Lewis basic organocatalysts to activate dienophiles. unibo.itnih.gov
Ring-Opening Polymerization Lactones, Lactides Stereoregular and chiral polymers Control polymer tacticity through a chiral catalytic site.
Asymmetric Hydrogenation Prochiral ketones and imines Chiral alcohols and amines Development of novel ligands for transition metal catalysts (e.g., Rh, Pd, Ir). researchgate.netresearchgate.net

Rational Design of Next-Generation Chiral Ligands and Organocatalysts

The future development of catalysts based on this compound will increasingly rely on rational design principles rather than empirical screening. nih.gov This involves a deep understanding of structure-activity relationships to fine-tune catalyst performance for specific reactions. The modular nature of the pyrrolidine (B122466) scaffold is particularly amenable to this approach. unibo.itnih.gov

Strategies for next-generation catalyst design include:

Steric and Electronic Tuning: Systematically modifying the substituents on the pyrrolidine ring and the nitrogen atom. For example, introducing bulky groups can enhance enantioselectivity by creating a more defined chiral pocket, while incorporating electron-withdrawing or -donating groups can modulate the catalyst's reactivity. unibo.itnih.gov

Bifunctional and Multifunctional Catalysts: Designing catalysts that incorporate multiple functional groups capable of activating both the nucleophile and the electrophile simultaneously. For instance, combining the pyrrolidine amine with a thiourea (B124793), Brønsted acid, or hydrogen-bond donor moiety can lead to synergistic activation and enhanced stereocontrol. nih.govscienceopen.com

Development of Privileged Ligand Architectures: Moving beyond simple derivatives to construct more complex and rigid ligand frameworks, such as those incorporating C2-symmetry or non-symmetrical P,N-ligands, which have proven successful in many metal-catalyzed reactions. nih.govnih.gov

High-Throughput Synthesis and Screening: Creating libraries of this compound derivatives with diverse functionalities to rapidly screen for optimal catalysts for new or challenging transformations.

This rational approach will accelerate the discovery of highly efficient and selective catalysts, moving beyond the capabilities of first-generation systems. nih.gov

Synergistic Integration of Experimental and Computational Methodologies

A powerful paradigm for future research is the close integration of experimental synthesis and testing with advanced computational modeling. explorationpub.com This synergy allows for a cycle of prediction, synthesis, and validation that can rapidly advance the understanding and development of this compound-based catalysts.

Key aspects of this integrated approach include:

Mechanistic Elucidation: Using computational tools like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and understand the origins of stereoselectivity. nih.govwhiterose.ac.uk These theoretical insights can then be tested and validated through kinetic studies and the characterization of reaction intermediates.

Predictive Catalyst Design: Employing computational screening to predict the performance of virtual libraries of catalyst candidates before committing to their synthesis. This can help prioritize synthetic targets and focus experimental efforts on the most promising structures. whiterose.ac.uk

Spectroscopic and Crystallographic Correlation: Combining experimental data from techniques like NMR spectroscopy and X-ray crystallography with computational models. researchgate.netresearchgate.net For example, DFT calculations can help interpret complex NMR spectra or rationalize the solid-state structures of catalyst-substrate complexes, providing a detailed picture of the catalytic cycle. researchgate.netwhiterose.ac.ukresearchgate.net

This collaborative approach between computational and experimental chemists is crucial for tackling complex catalytic systems and moving from simple catalyst discovery to true catalyst design. explorationpub.com

Table 2: Integrated Experimental and Computational Workflow

Step Experimental Technique Computational Method Objective
1. Hypothesis Literature Review Virtual Catalyst Design Propose new catalyst structures for a target reaction.
2. Prediction N/A DFT Calculations of Transition States Predict reaction barriers and enantioselectivity. whiterose.ac.uk
3. Synthesis Multi-step Organic Synthesis N/A Prepare the most promising catalyst candidates.
4. Validation Reaction Screening (Yield, ee%) N/A Test catalyst performance experimentally.
5. Characterization NMR, X-ray Crystallography Geometry Optimization, NMR/IR Prediction Determine the structure of catalysts and intermediates. researchgate.netresearchgate.net

| 6. Refinement | Catalyst Optimization | Mechanistic Pathway Analysis | Use combined data to refine the catalyst design for improved performance. |

Discovery of Novel Synthetic Pathways and Methodologies

The accessibility of this compound and its derivatives is paramount to their widespread application. Future research should aim to develop more efficient, scalable, and sustainable synthetic routes.

Promising areas for investigation are:

Asymmetric Synthesis from Acyclic Precursors: Developing novel catalytic asymmetric methods to construct the pyrrolidine ring from readily available acyclic starting materials, offering a more convergent and flexible approach than modifying existing chiral pool materials. mdpi.com

Biocatalysis and Chemoenzymatic Synthesis: Utilizing enzymes or whole-cell systems for the enantioselective synthesis of this compound or its key precursors. Biocatalysis can offer unparalleled selectivity under mild, environmentally benign conditions.

Flow Chemistry: Adapting and optimizing synthetic routes for continuous flow processes. Flow chemistry can improve safety, reproducibility, and scalability, making these valuable chiral building blocks more accessible.

Novel 'Clip-Cycle' Methodologies: Exploring innovative strategies like the 'clip-cycle' synthesis, where an acyclic precursor is first "clipped" to an activating group and then cyclized in an enantioselective manner, providing access to highly substituted pyrrolidines. whiterose.ac.uk

The development of new synthetic methodologies will not only improve the supply of the parent compound but also facilitate the creation of a diverse range of derivatives for the applications outlined above. uochb.cz

Exploration of Unconventional Material Science Applications

Beyond its role in small-molecule catalysis, the this compound scaffold holds untapped potential in material science. The introduction of this specific chiral motif into macromolecules could impart unique properties and functionalities.

Emerging opportunities include:

Chiral Polymers and Membranes: Incorporating this compound units into polymer backbones to create materials for chiral separations. Such polymers could be used in chromatography columns or membranes to resolve racemic mixtures, an important process in the pharmaceutical industry.

Smart Materials: Developing stimuli-responsive polymers containing the pyrrolidine moiety. Research on similar N-substituted pyrrolidone polymers has shown thermoresponsive behavior (Lower Critical Solution Temperature, LCST). mdpi.com By analogy, polymers of this compound could be designed as "smart" materials that change their properties (e.g., solubility, conformation) in response to stimuli like temperature or pH, with potential applications in drug delivery or sensor technology. scispace.com

Functional Surfaces and Coatings: Grafting this compound derivatives onto surfaces to create chiral interfaces. These functionalized surfaces could be used to direct the crystallization of chiral molecules or to create sensors capable of enantioselective recognition.

Scaffolds for Advanced Composites: Using polymers derived from this compound as chiral matrices in composite materials. This could lead to materials with novel chiroptical properties or enhanced mechanical performance for applications in aerospace or electronics. xlynxmaterials.commdpi.comresearchgate.net

Exploring these material science applications represents a significant shift from the traditional use of this compound and could open up entirely new fields of research and commercialization. rsc.org

Q & A

Q. What are the established synthetic routes for (S)-2-Ethylpyrrolidine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: this compound is typically synthesized via asymmetric catalysis or resolution of racemic mixtures. Key methods include:

  • Chiral Pool Synthesis : Starting from chiral precursors like L-proline derivatives, followed by alkylation to introduce the ethyl group .
  • Catalytic Asymmetric Hydrogenation : Using transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce prochiral pyrrolidine precursors with high enantioselectivity (>95% ee) .
  • Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures by selectively hydrolyzing one enantiomer .
    Critical Factors : Temperature, solvent polarity, and catalyst loading significantly impact yield and ee. For example, polar aprotic solvents (e.g., DMF) enhance alkylation efficiency but may reduce stereochemical control .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm structure and stereochemistry. The ethyl group’s protons appear as a triplet (~δ 1.2–1.4 ppm), while the pyrrolidine ring protons show splitting patterns dependent on chair conformations .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol mobile phases, with retention times validated against racemic standards .
  • Polarimetry : Specific rotation ([α]D_D) values (e.g., +15° to +25° in methanol) verify enantiopurity .

Q. How does the stereochemistry of this compound affect its role as a ligand or catalyst in asymmetric synthesis?

Methodological Answer: The (S)-configuration induces specific spatial arrangements in metal complexes, influencing catalytic activity. For example:

  • In Cu(II) complexes, the ethyl group’s position modulates ligand bite angles, altering redox potentials and substrate binding in asymmetric cyclopropanation reactions .
  • Comparative studies with (R)-enantiomers show divergent enantioselectivity (e.g., 80% ee for (S) vs. 60% ee for (R) in aldol reactions) due to steric and electronic mismatches in transition states .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in drug discovery?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrrolidine nitrogen’s lone pair (HOMO ≈ -5.2 eV) facilitates protonation in acidic environments .
  • Molecular Docking : Simulates binding to biological targets (e.g., dopamine receptors). The ethyl group’s hydrophobicity enhances affinity for hydrophobic binding pockets, validated by ΔG values ≤ -8.5 kcal/mol .
  • MD Simulations : Trajectories reveal conformational stability in aqueous vs. lipid bilayer environments, critical for blood-brain barrier penetration studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate cell-type-specific effects .
  • Metabolomic Profiling : LC-MS identifies metabolites that may interfere with activity assays (e.g., oxidative byproducts from ethyl group degradation) .
  • Control Experiments : Use enantiomerically pure (R)-2-Ethylpyrrolidine and racemic controls to distinguish stereospecific vs. non-specific effects .

Q. How do structural modifications (e.g., N-substitution) alter the physicochemical properties of this compound?

Methodological Answer:

  • LogP Measurements : Introducing electron-withdrawing groups (e.g., -CO2_2H) reduces lipophilicity (ΔLogP ≈ -1.2), while N-alkylation increases it (ΔLogP ≈ +0.8) .
  • Thermal Stability : TGA shows decomposition temperatures (Td_d) drop from 220°C (parent compound) to 180°C for N-Boc derivatives due to steric strain .
  • Solubility : Hydrochloride salts improve aqueous solubility (≥50 mg/mL) compared to free bases (<10 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.